1,1-Diamino-2,2-dinitroethylene

Catalog No.
S528405
CAS No.
145250-81-3
M.F
C2H4N4O4
M. Wt
148.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diamino-2,2-dinitroethylene

CAS Number

145250-81-3

Product Name

1,1-Diamino-2,2-dinitroethylene

IUPAC Name

2,2-dinitroethene-1,1-diamine

Molecular Formula

C2H4N4O4

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C2H4N4O4/c3-1(4)2(5(7)8)6(9)10/h3-4H2

InChI Key

FUHQFAMVYDIUKL-UHFFFAOYSA-N

SMILES

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N

Solubility

Soluble in DMSO

Synonyms

FOX-7; DADNE; ; FOX 7; FOX7; UNII-3B2KYV7C3F;

Canonical SMILES

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N

Description

The exact mass of the compound 1,1-Diamino-2,2-dinitroethylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Ethylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.1-Diamino-2,2-dinitroethylene (FOX-7): A Promising Energetic Material

1.1-Diamino-2,2-dinitroethylene, also known as FOX-7, is a novel energetic material generating significant interest in the field of explosives research. Its unique structure combines high detonation performance with low sensitivity, making it a potential candidate to replace traditional nitro-based explosives [].

Source

[] The potential energy profile of the decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7), RSC Chemistry, 2022 ()

Research Focus on FOX-7

Since its discovery in 1998, FOX-7 has been a subject of intensive research due to its promising properties. Research efforts have focused on several key areas:

  • Theoretical Calculations

    Scientists are using computational methods to predict the behavior of FOX-7 at the molecular level. This helps understand its stability, detonation characteristics, and potential for further optimization [, ].

  • Synthesis

    Developing efficient and safe methods for synthesizing FOX-7 is crucial for large-scale production and further research. Studies have explored various synthetic routes to optimize the process [, ].

  • Thermal Properties

    Understanding the thermal behavior of FOX-7 is essential for safe handling and predicting its performance in explosive applications. Researchers are using techniques like differential scanning calorimetry (DSC) to analyze its decomposition behavior [].

  • Nanostructure

    FOX-7's properties can be influenced by its nanostructure. Research is ongoing to explore how manipulating the material at the nanoscale can affect its sensitivity and detonation performance [].

1,1-Diamino-2,2-dinitroethylene, commonly referred to as FOX-7, is a synthetic organic compound with the molecular formula C₂H₄N₄O₄. This compound is characterized by its unique structure, which includes two amino groups and two nitro groups attached to a central ethylene moiety. The presence of these functional groups imparts significant energetic properties, making FOX-7 an important material in the field of explosives and propellants. Its high stability and low sensitivity to shock and thermal stimuli distinguish it from traditional explosives, allowing for safer handling and application in various contexts .

The chemical reactivity of 1,1-diamino-2,2-dinitroethylene is notable for its ability to participate in various reactions:

  • Decomposition Reactions: FOX-7 exhibits thermal stability but can decompose under specific conditions. Studies have shown that it undergoes electron-induced decomposition, which can be initiated by exposure to radiation .
  • Nitration: The compound can be synthesized through nitration processes involving other nitrogen-containing compounds, leading to the formation of intermediates that can be further processed to yield FOX-7 .
  • Hydrolytic Cleavage: This method involves the hydrolysis of nitrated heterocycles to produce 1,1-diamino-2,2-dinitroethylene under mild conditions .

Several synthesis methods have been developed for 1,1-diamino-2,2-dinitroethylene:

  • Nitration of Heterocycles: This method involves the nitration of compounds like 2-methylimidazole, which can then be cleaved to yield FOX-7 .
  • Hydrolytic Cleavage: As mentioned previously, hydrolytic cleavage of nitrated heterocycles provides a pathway for synthesizing this compound under controlled conditions .
  • Direct Synthesis from Amino Compounds: Other synthetic routes may involve direct reactions between amino compounds and nitro groups under specific conditions to form 1,1-diamino-2,2-dinitroethylene.

The primary applications of 1,1-diamino-2,2-dinitroethylene include:

  • Explosives: Due to its high stability and low sensitivity, FOX-7 is utilized in military and industrial explosives.
  • Propellants: Its energetic properties make it suitable for use in solid rocket propellants.
  • Research Material: The compound serves as a model system for studying energetic materials and their decomposition mechanisms.

Interaction studies involving 1,1-diamino-2,2-dinitroethylene focus on its stability and reactivity under various conditions. Research has shown that FOX-7 interacts with different environmental factors such as temperature and pressure during decomposition processes. The kinetics of these reactions are crucial for understanding how FOX-7 behaves in practical applications, particularly in terms of safety and performance .

Several compounds share structural or functional similarities with 1,1-diamino-2,2-dinitroethylene. Here are a few notable examples:

Compound NameStructure TypeKey Characteristics
1,3-Diamino-2,4,6-trinitrobenzeneAromatic Nitro CompoundHighly sensitive explosive with significant detonation velocity.
Hexogen (RDX)Cyclic Nitro CompoundHigh-performance explosive used in military applications; more sensitive than FOX-7.
Octogen (HMX)Cyclic Nitro CompoundSimilar applications as RDX but offers higher stability; more sensitive than FOX-7.

Uniqueness of 1,1-Diamino-2,2-Dinitroethylene

What sets 1,1-diamino-2,2-dinitroethylene apart from these similar compounds is its combination of high stability and low sensitivity, making it a safer alternative in explosive formulations. Unlike other high-energy materials such as RDX or HMX that are more prone to accidental detonation under stress or heat, FOX-7's unique properties allow for safer handling and storage while still providing effective performance in applications requiring energetic materials .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B2KYV7C3F

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H201 (100%): Explosive;
mass explosion hazard [Danger Explosives];
H228 (50%): Flammable solid [Danger Flammable solids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Explosive;Flammable;Irritant

Other CAS

145250-81-3

Wikipedia

FOX-7

Dates

Modify: 2023-07-15
1: Fang X, McLuckie WG. Laser ignitibility of insensitive secondary explosive 1,1-diamino-2,2-dinitroethene (FOX-7). J Hazard Mater. 2015 Mar 21;285:375-82. doi: 10.1016/j.jhazmat.2014.12.006. Epub 2014 Dec 15. PubMed PMID: 25528237.
2: Feng RZ, Zhang SH, Ren FD, Gou RJ, Gao L. Theoretical insight into the binding energy and detonation performance of ε-, γ-, β-CL-20 cocrystals with β-HMX, FOX-7, and DMF in different molar ratios, as well as electrostatic potential. J Mol Model. 2016 Jun;22(6):123. doi: 10.1007/s00894-016-2998-9. Epub 2016 May 11. PubMed PMID: 27168198.
3: Song KP, Ren FD, Zhang SH, Shi WJ. Theoretical insights into the stabilities, detonation performance, and electrostatic potentials of cocrystals containing α- or β-HMX and TATB, FOX-7, NTO, or DMF in various molar ratios. J Mol Model. 2016 Oct;22(10):249. Epub 2016 Sep 29. PubMed PMID: 27686560.
4: Booth RS, Butler LJ. Thermal decomposition pathways for 1,1-diamino-2,2-dinitroethene (FOX-7). J Chem Phys. 2014 Oct 7;141(13):134315. doi: 10.1063/1.4896165. PubMed PMID: 25296814.
5: Di Pilato V, Arena F, Giani T, Conte V, Cresti S, Rossolini GM. Characterization of pFOX-7a, a conjugative IncL/M plasmid encoding the FOX-7 AmpC-type β-lactamase, involved in a large outbreak in a neonatal intensive care unit. J Antimicrob Chemother. 2014 Oct;69(10):2620-4. doi: 10.1093/jac/dku216. Epub 2014 Jun 13. PubMed PMID: 24928855.
6: Yuan B, Yu Z, Bernstein ER. Initial decomposition mechanism for the energy release from electronically excited energetic materials: FOX-7 (1,1-diamino-2,2-dinitroethene, C2H4N4O4). J Chem Phys. 2014 Feb 21;140(7):074708. doi: 10.1063/1.4865266. PubMed PMID: 24559361.
7: Bishop MM, Velisavljevic N, Chellappa R, Vohra YK. High Pressure-Temperature Phase Diagram of 1,1-Diamino-2,2-dinitroethylene (FOX-7). J Phys Chem A. 2015 Sep 17;119(37):9739-47. doi: 10.1021/acs.jpca.5b07811. Epub 2015 Sep 8. PubMed PMID: 26317366.
8: Vo TT, Parrish DA, Shreeve JM. 1,1-Diamino-2,2-dintroethene (FOX-7) in copper and nickel diamine complexes and copper FOX-7. Inorg Chem. 2012 Feb 6;51(3):1963-8. doi: 10.1021/ic202288t. Epub 2012 Jan 6. PubMed PMID: 22224456.
9: Gao H, Shreeve JM. The Many Faces of FOX-7: A Precursor to High-Performance Energetic Materials. Angew Chem Int Ed Engl. 2015 May 18;54(21):6335-8. doi: 10.1002/anie.201501973. Epub 2015 Mar 30. PubMed PMID: 25827119.
10: Larentzos JP, Rice BM, Byrd EF, Weingarten NS, Lill JV. Parameterizing complex reactive force fields using multiple objective evolutionary strategies (MOES). Part 1: ReaxFF models for cyclotrimethylene trinitramine (RDX) and 1,1-diamino-2,2-dinitroethene (FOX-7). J Chem Theory Comput. 2015 Feb 10;11(2):381-91. doi: 10.1021/ct500788c. PubMed PMID: 26580902.
11: Srinivas D, Mitchell LA, Parrish DA, Shreeve JM. From FOX-7 to H-FOX to insensitive energetic materials with hypergolic properties. Chem Commun (Camb). 2016 Jun 8;52(49):7668-71. doi: 10.1039/c6cc02669a. PubMed PMID: 27225382.
12: Dharavath S, Mitchell LA, Parrish DA, Shreeve JM. Correction: From FOX-7 to H-FOX to insensitive energetic materials with hypergolic properties. Chem Commun (Camb). 2016 Jun 21;52(52):8168. PubMed PMID: 27278594.
13: Žabka J, Šimková L, Jalový Z, Polášek M. The unimolecular chemistry of protonated and deprotonated 2,2-dinitroethene-1,1-diamine (FOX-7) studied by tandem mass spectrometry and computational chemistry. Eur J Mass Spectrom (Chichester). 2014;20(3):233-47. doi: 10.1255/ejms.1273. PubMed PMID: 24892294.
14: Borges I Jr. Electronic and ionization spectra of 1,1-diamino-2,2-dinitroethylene, FOX-7. J Mol Model. 2014 Mar;20(3):2095. doi: 10.1007/s00894-014-2095-x. Epub 2014 Feb 18. PubMed PMID: 24535107.
15: Kiselev VG, Gritsan NP. Unexpected primary reactions for thermolysis of 1,1-diamino-2,2-dinitroethylene (FOX-7) revealed by ab initio calculations. J Phys Chem A. 2014 Sep 11;118(36):8002-8. doi: 10.1021/jp507102x. Epub 2014 Aug 20. PubMed PMID: 25141156.
16: Vo TT, Zhang J, Parrish DA, Twamley B, Shreeve JM. New roles for 1,1-diamino-2,2-dinitroethene (FOX-7): halogenated FOX-7 and azo-bis(diahaloFOX) as energetic materials and oxidizers. J Am Chem Soc. 2013 Aug 14;135(32):11787-90. doi: 10.1021/ja406629g. Epub 2013 Aug 6. PubMed PMID: 23909984.
17: Averkiev BB, Dreger ZA, Chaudhuri S. Density functional theory calculations of pressure effects on the structure and vibrations of 1,1-diamino-2,2-dinitroethene (FOX-7). J Phys Chem A. 2014 Oct 30;118(43):10002-10. doi: 10.1021/jp508869n. Epub 2014 Oct 21. PubMed PMID: 25289985.
18: Arena F, Giani T, Becucci E, Conte V, Zanelli G, D'Andrea MM, Buonocore G, Bagnoli F, Zanchi A, Montagnani F, Rossolini GM. Large oligoclonal outbreak due to Klebsiella pneumoniae ST14 and ST26 producing the FOX-7 AmpC β-lactamase in a neonatal intensive care unit. J Clin Microbiol. 2013 Dec;51(12):4067-72. doi: 10.1128/JCM.01982-13. Epub 2013 Oct 2. PubMed PMID: 24088849; PubMed Central PMCID: PMC3838045.
19: He P, Zhang JG, Wang K, Yin X, Jin X, Zhang TL. Extensive theoretical studies on two new members of the FOX-7 family: 5-(dinitromethylene)-1,4-dinitramino-tetrazole and 1,1'-dinitro-4,4'-diamino-5,5'-bitetrazole as energetic compounds. Phys Chem Chem Phys. 2015 Feb 28;17(8):5840-8. doi: 10.1039/c4cp04883k. PubMed PMID: 25631492.
20: Civis M, Civis S, Sovová K, Dryahina K, Spanel P, Kyncl M. Laser ablation of FOX-7: proposed mechanism of decomposition. Anal Chem. 2011 Feb 1;83(3):1069-77. doi: 10.1021/ac1028769. Epub 2011 Jan 12. PubMed PMID: 21226460.

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